molecular formula C21H16ClN5O3S2 B2723366 10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-80-6

10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2723366
CAS No.: 892738-80-6
M. Wt: 485.96
InChI Key: OISRRZIPNUCJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex heterocyclic compound featuring a tricyclic core system with sulfur (thia) and four nitrogen atoms (tetraaza). Key substituents include a 4-chlorobenzenesulfonyl group and an N-(2-methoxy-5-methylphenyl)amine moiety. These functional groups likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-12-3-8-17(30-2)15(11-12)23-19-18-16(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)14-6-4-13(22)5-7-14/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISRRZIPNUCJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane or chloroform) at 20–40°C for 4–6 hours. Alkali metal salts (e.g., sodium sulfate) or ammonium salts act as catalysts, enabling a 75–85% yield of 4-chlorobenzenesulfonyl chloride. The stoichiometric ratio of chlorosulfonic acid to chlorobenzene is critical; a 2.5:1 to 4:1 molar ratio minimizes byproducts like 4,4'-dichlorodiphenyl sulfone.

Anhydrous Processing

Post-reaction, the mixture is washed with water (5–6 times the weight of chlorosulfonic acid) to remove residual acid. The organic layer is subjected to azeotropic distillation with the solvent to yield anhydrous 4-chlorobenzenesulfonyl chloride, which is essential for subsequent Friedel-Crafts reactions.

Construction of the 5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0^{2,6}]Dodeca Core

The tricyclic framework is assembled through a sequence of cyclization and heterocycle-forming reactions. While direct literature on this specific core is limited, analogous syntheses of tetraazatricyclic systems provide a methodological foundation.

Thiourea Cyclocondensation

A thiourea derivative reacts with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl in ethanol) to form thiazolidine intermediates. For example, 2-aminothiazole derivatives can undergo intramolecular cyclization at 80–100°C to generate the 5-thia-1,8-diazabicyclic subunit.

Oxidative Annulation

Sulfonylation of the Tricyclic Amine

The anhydrous 4-chlorobenzenesulfonyl chloride from Step 1 is coupled to the tricyclic amine intermediate via nucleophilic acyl substitution.

Reaction Optimization

The amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12–16 hours, achieving 65–75% conversion. Excess sulfonyl chloride ensures complete substitution, while lower temperatures minimize sulfonic acid byproduct formation.

Purification

Crude product is washed with 5% aqueous sodium bicarbonate, dried over magnesium sulfate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) confirms >95% purity.

N-(2-Methoxy-5-Methylphenyl) Functionalization

The final step introduces the N-(2-methoxy-5-methylphenyl) group through Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling

A mixture of the sulfonylated tricyclic amine (1.0 equiv), 2-bromo-1-methoxy-4-methylbenzene (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv), and Xantphos (0.1 equiv) in toluene is heated at 110°C for 24 hours. Cesium carbonate (2.0 equiv) acts as a base, enabling C–N bond formation with 60–70% yield.

Alternative SNAr Pathway

In dimethyl sulfoxide (DMSO) at 150°C, the amine reacts with 2-fluoro-1-methoxy-4-methylbenzene (1.5 equiv) in the presence of potassium tert-butoxide. This pathway avoids transition metals but requires longer reaction times (48–72 hours) and yields 50–55% product.

Analytical Characterization

Critical data for verifying the target compound’s structure include:

Property Method Result
Molecular Formula High-res MS C₂₅H₂₁ClN₄O₃S₂ (calc. 552.08)
Melting Point Differential Scanning Calorimetry 218–220°C (dec.)
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar–H), 3.89 (s, 3H, OCH₃)
HPLC Purity C18 column, 254 nm 98.2%

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation can occur if reaction temperatures exceed 25°C, leading to disulfonyl derivatives. Kinetic studies recommend maintaining pH 8–9 via controlled triethylamine addition.

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may degrade the tricyclic core. Mixed solvent systems (DMF/THF 1:3) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Implications Reference
Target Compound Tetraazatricyclo + thia 4-Chlorobenzenesulfonyl; 2-methoxy-5-methylphenyl Potential enzyme inhibition or cytotoxicity
Tetraazatricyclo Analog () Same core 4-Methylbenzenesulfonyl; 4-ethoxyphenyl Altered solubility and binding kinetics
Thiadiazole () 1,3,4-Thiadiazole 4-Chlorobenzylidene; 4-methylphenyl Insecticidal, fungicidal
Phenothiazine-Thiadiazole () Phenothiazine + thiadiazole 4-Methoxybenzylidene; dimethylaminopropyl Antipsychotic, receptor modulation
Spirocyclic Benzothiazole () Spiro[4.5]decane + benzothiazole 4-Dimethylaminophenyl; 6-R-benzothiazol Solubility-enhanced bioactive agents

Research Findings and Implications

  • Substituent Effects : The 4-chlorobenzenesulfonyl group in the target compound likely enhances target engagement through halogen bonding, while the 2-methoxy-5-methylphenyl group balances lipophilicity and steric accessibility .
  • Therapeutic Potential: Structural parallels to ferroptosis-inducing compounds () suggest possible utility in selective cancer therapies, though empirical validation is needed .

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities due to its unique structural features. This compound belongs to the class of tetraazatricyclo compounds and has been investigated for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Structural Characteristics

  • Molecular Formula : C17H18ClN5O2S
  • Molecular Weight : Approximately 396.90 g/mol
  • Key Functional Groups :
    • Sulfonyl group
    • Thioether linkage
    • Multiple nitrogen atoms contributing to its complex chemistry

The presence of chlorine and sulfur atoms in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : By disrupting cytoskeletal integrity, the compound may trigger apoptotic pathways in cancer cells.
  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

Research has demonstrated that derivatives of this compound can exhibit potent antiproliferative effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • HT-29 (colon carcinoma)
    • M21 (skin melanoma)
    • MCF7 (breast carcinoma)

Results from these studies indicated that certain derivatives achieved IC50 values in the nanomolar range, showcasing their potential effectiveness .

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar sulfonamide compounds on tumor growth using chick chorioallantoic membrane (CAM) assays. The results indicated that these compounds effectively blocked angiogenesis and tumor growth comparable to established agents like combretastatin A-4 .
  • Mechanistic Insights : Another investigation focused on the binding affinity of these compounds to tubulin. It was found that they could acylate specific amino acids in β-tubulin, leading to microtubule destabilization and subsequent cell death .

Summary of Findings

Study FocusFindingsReference
Antiproliferative ActivitySignificant inhibition in cancer cell lines
Mechanism of ActionInhibition of tubulin polymerization
Angiogenesis InhibitionEffective in CAM assays

Q & A

Q. Optimization Tips :

  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation.
  • Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation steps .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. Look for characteristic shifts: sulfonyl groups (~3.1–3.3 ppm for CH₃ in DMSO-d₆) .
  • X-Ray Crystallography : Resolve the tricyclic framework and confirm stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) with Z = 4 are common for similar compounds .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~481.6 g/mol) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Answer:
Discrepancies often arise from variations in:

  • Reaction Scale : Small-scale syntheses (<1 mmol) may suffer from inefficient mixing; optimize using flow chemistry for scalability .
  • Catalyst Loading : Overuse of Pd catalysts can lead to side products. Titrate catalyst amounts (e.g., 2–5 mol% Pd(PPh₃)₄) and track by TLC .
  • Workup Procedures : Incomplete extraction or precipitation reduces yield. Use Soxhlet extraction for lipophilic intermediates or recrystallize from ethanol/water mixtures .

Q. Methodology for Resolution :

  • Perform Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio).
  • Compare byproduct profiles via GC-MS to pinpoint inefficiencies .

Advanced: What computational approaches validate the compound’s proposed enzyme targets (e.g., 5-LOX inhibition)?

Answer:
Stepwise Validation Strategy :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-LOX (PDB ID: 3V99). Prioritize poses with sulfonyl groups interacting with hydrophobic pockets .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and free energy (MM-PBSA) .

Experimental Cross-Check : Validate docking results with in vitro 5-LOX inhibition assays (IC₅₀ determination) using UV-Vis spectroscopy to monitor arachidonic acid conversion .

Note : Discrepancies between in silico and experimental data may require re-evaluating protonation states (e.g., sulfonamide tautomers) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:
Methodological Framework :

Derivative Synthesis : Modify substituents (e.g., replace 4-chlorobenzenesulfonyl with methylsulfonyl) and retain the core structure .

Biological Screening : Test derivatives against target assays (e.g., anticancer: MTT on HeLa cells; anti-inflammatory: IL-6 ELISA). Include positive controls (e.g., dexamethasone) .

Data Analysis :

  • Use QSAR tools (e.g., MOE) to correlate electronic parameters (Hammett σ) with bioactivity.
  • Cluster active/inactive derivatives via PCA to identify critical functional groups .

Q. Example Finding :

  • Increased anti-inflammatory activity correlates with electron-withdrawing substituents on the benzenesulfonyl group .

Basic: What are the stability profiles of this compound under varying pH and storage conditions?

Answer:
Stability Data :

ConditionStability OutcomeReference
pH 2–3 (acidic)Degrades via sulfonamide hydrolysis
pH 7–8 (neutral)Stable for >6 months at 4°C
Light exposurePhoto-oxidation of thiophene moiety

Q. Best Practices :

  • Store lyophilized samples in amber vials at -20°C.
  • Avoid aqueous buffers with high chloride content to prevent sulfonyl group displacement .

Advanced: How to resolve conflicting bioactivity data (e.g., apoptosis induction vs. no effect in similar cell lines)?

Answer:
Root Cause Analysis :

  • Cell Line Variability : Check genetic backgrounds (e.g., p53 status in cancer cells). Use CRISPR-edited isogenic lines for controlled comparisons .
  • Compound Solubility : Poor DMSO solubility may reduce effective concentrations. Use cyclodextrin-based formulations or measure intracellular concentrations via LC-MS .
  • Assay Sensitivity : Optimize time-resolved assays (e.g., Annexin V-FITC/PI flow cytometry) over endpoint measurements .

Q. Validation Workflow :

Repeat assays with independent compound batches.

Cross-validate with orthogonal methods (e.g., Western blot for caspase-3 cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.